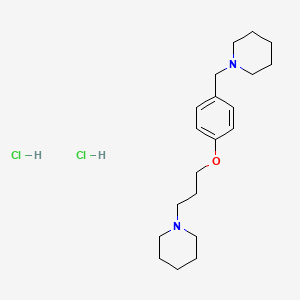

Potassium tri(1H-imidazol-1-yl)hydroborate

Übersicht

Beschreibung

Potassium-(tris-(imidazol-1-yl)-borohydride) is a compound that contains the imidazole moiety . Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has a broad range of chemical and biological properties, making it a key component in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Potassium tris(4-methyl-1-pyrazolyl) borohydride, a derivative of the target compound, has been investigated for its antiproliferative activity against hepatocellular carcinoma (HCC) cell lines. This compound disrupts cell iron uptake and affects signaling pathways related to iron regulation, inducing cell cycle arrest in the S phase and apoptosis in HCC cells. These findings suggest its potential application in cancer therapy, especially for treating hepatocellular carcinoma (Huangtao Jin et al., 2014).

Coordination Chemistry and Materials Science

The synthesis and structural characterization of complexes formed with potassium tris(imidazol-1-yl)borohydride derivatives highlight their versatility in coordination chemistry. For example, complexes involving alkali and alkaline earth metals demonstrate various coordination modes, contributing to the development of new materials with potential applications in catalysis, molecular recognition, and more (K. Naktode et al., 2015).

Another study focused on the reaction of a related compound with copper(ii) chloride, leading to the formation of complex structures. These results contribute to our understanding of coordination chemistry and the potential for creating materials with unique properties (A. Yudina et al., 2011).

Environmental and Energy Applications

Potassium borohydride (KBH4), a compound related to the target molecule, has been explored for its ability to reduce CO2 in solvent-free conditions. This research highlights the potential of metal borohydrides in environmental applications, specifically for CO2 reduction and conversion into useful compounds, thereby contributing to the development of sustainable chemical processes (C. Picasso et al., 2016).

Wirkmechanismus

Target of Action

Potassium tri(1H-imidazol-1-yl)hydroborate, also known as Potassiumtri(1H-imidazol-1-yl)hydroborate or Potassium-(tris-(imidazol-1-yl)-borohydride), is primarily used as a catalyst . It targets thiol-containing amino acids such as cysteine and methionine . These amino acids play crucial roles in protein structure and function, and their modification can significantly impact the biological activity of proteins.

Mode of Action

This compound acts as a reducing agent . It interacts with its targets by reducing the disulfide bonds in thiol-containing amino acids, which can lead to changes in the protein structure . This reduction process is essential for the synthesis of polypeptide compounds .

Biochemical Pathways

This compound is involved in the alkylboron synthesis pathway . It serves as a precursor for the synthesis of boron-containing compounds . The reduction of disulfide bonds in thiol-containing amino acids can affect various biochemical pathways, particularly those involving protein synthesis and function.

Pharmacokinetics

It is known to be soluble in water and organic solvents such as methanol and ethanol . This solubility suggests that it could be well-absorbed and distributed in the body.

Result of Action

The primary result of the action of this compound is the synthesis of polypeptide compounds . By reducing the disulfide bonds in thiol-containing amino acids, it facilitates the formation of new peptide bonds, leading to the synthesis of new polypeptides .

Action Environment

The action of this compound can be influenced by various environmental factors. It should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . It’s also important to note that the dust of this compound can irritate the eyes and respiratory tract, so protective measures should be taken when handling it .

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties makes it a promising compound for future research and drug development . The derivatives of 1,3-diazole show a wide range of biological activities, suggesting potential future directions for the development of new therapeutic agents .

Biochemische Analyse

Biochemical Properties

Potassium tri(1H-imidazol-1-yl)hydroborate plays a significant role in biochemical reactions, particularly as a catalyst. It is used as a reducing agent in the synthesis of peptides and other organic compounds. The compound interacts with enzymes such as thiol-containing enzymes, including cysteine and methionine . These interactions involve the reduction of disulfide bonds, which is crucial in the formation and stabilization of protein structures. Additionally, this compound can form complexes with metal ions, further enhancing its catalytic properties in biochemical reactions .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in redox reactions. This compound can alter gene expression by affecting transcription factors and other regulatory proteins . In cellular metabolism, this compound plays a role in maintaining redox balance, which is essential for cellular homeostasis . Its impact on cell function includes the regulation of oxidative stress and the promotion of cell survival under adverse conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to biomolecules and modulate their activity. It acts as a reducing agent, facilitating the reduction of disulfide bonds in proteins, which is essential for their proper folding and function . The compound can also inhibit or activate enzymes by interacting with their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . It may degrade over time if exposed to air or moisture, leading to a decrease in its effectiveness as a reducing agent . Long-term studies have shown that this compound can maintain its activity for extended periods when stored properly, but its stability and activity may diminish over time in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to promote cell survival and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as thioredoxin and glutathione reductase, which are crucial for maintaining cellular redox balance . The compound can affect metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall cellular metabolism . Its role in these pathways highlights its importance in regulating oxidative stress and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility and affinity for various biomolecules, which determine its accumulation and activity within different tissues .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can participate in redox reactions and other biochemical processes .

Eigenschaften

InChI |

InChI=1S/C9H9BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-9H;/q-1;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOUUQNTWYRPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BKN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

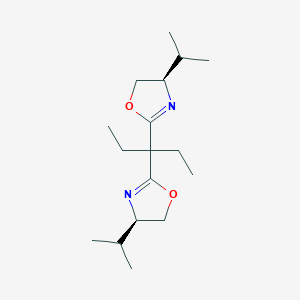

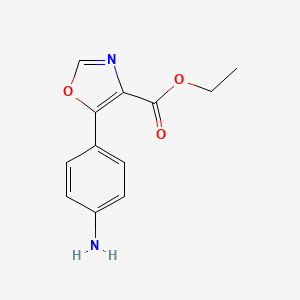

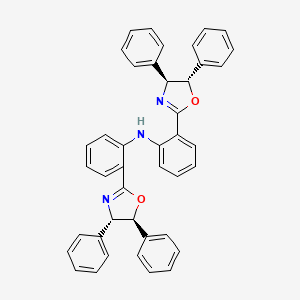

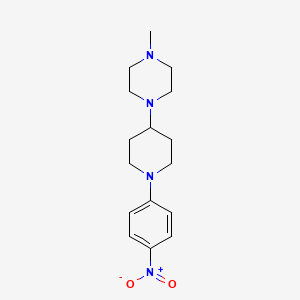

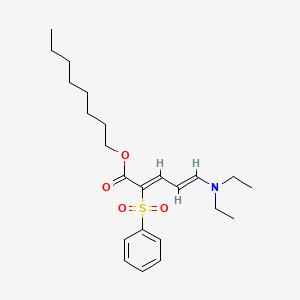

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorobenzo[d]oxazol-5-ol](/img/structure/B3179199.png)

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)

![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)

![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)